Formoterol is a long-acting beta2-adrenergic receptor agonist (LABA) that plays a significant role in scientific research on asthma treatment. Its primary function is to relax the muscles surrounding the airways, leading to bronchodilation and improved airflow in the lungs [].
Research has compared formoterol to salbutamol (SABA), another bronchodilator, for use as needed (reliever) therapy in asthma. Studies suggest formoterol is as effective, if not more effective, in relieving asthma symptoms compared to salbutamol []. Furthermore, using formoterol as a reliever may reduce the frequency of exacerbations requiring oral corticosteroids [].
Formoterol is often combined with inhaled corticosteroids (ICS) for long-term asthma management. Studies have shown that the combination of formoterol and budesonide provides effective maintenance therapy when compared to monotherapy with either drug alone []. This combination therapy not only improves lung function and reduces symptom severity but also improves health-related quality of life scores for patients [].
Chronic obstructive pulmonary disease (COPD) is another respiratory condition where formoterol is a valuable research subject. Similar to asthma, formoterol acts as a bronchodilator in COPD, helping to ease breathing difficulties.
Clinical trials have demonstrated the effectiveness of inhaled formoterol, either alone or combined with other medications, in improving lung function and relieving COPD symptoms, particularly dyspnea (difficulty breathing) []. This translates to a better quality of life for COPD patients.
Studies have shown that formoterol use can reduce the frequency of COPD exacerbations, which are episodes of worsening symptoms that may require hospitalization []. This finding highlights the potential of formoterol for preventing complications associated with COPD.
Formoterol is a long-acting β2 adrenergic agonist used primarily as a bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD). It is known for its rapid onset of action, typically within 2 to 3 minutes, and an extended duration of effect lasting up to 12 hours, which distinguishes it from short-acting β2 agonists like salbutamol, which are effective for only 4 to 6 hours . Formoterol is often administered via inhalation in various formulations, including dry powder inhalers and metered-dose inhalers, and is available under several brand names such as Foradil and Symbicort .
The chemical structure of formoterol is characterized by the formula C19H24N2O4, with a molar mass of approximately 344.41 g/mol. Its IUPAC name is N-[2-hydroxy-5-(1-hydroxy-2-{[2-(4-methoxyphenyl)-1-methylethyl]amino}ethyl)phenyl]formamide .
Formoterol works by mimicking the effects of the natural hormone epinephrine on beta2-adrenergic receptors in the airways of the lungs []. When Formoterol binds to these receptors, it activates a signaling cascade that leads to relaxation of the smooth muscle cells surrounding the airways. This relaxation allows the airways to open more widely, improving airflow and easing breathing difficulties associated with asthma and COPD [].
Formoterol is generally well-tolerated, but side effects like tremor, heart palpitations, and dizziness can occur []. It's important to note that LABAs should not be used alone to treat sudden asthma attacks; they are meant for long-term management []. Formoterol is typically administered via inhalation, and accidental ingestion can be harmful [].
Formoterol undergoes various metabolic transformations primarily in the liver. The major metabolic pathways include direct glucuronidation at the phenolic hydroxyl group and O-demethylation followed by glucuronidation. These processes involve several cytochrome P450 isoenzymes, notably CYP2D6, CYP2C19, CYP2C9, and CYP2A6 .
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As a β2 adrenergic agonist, formoterol acts by stimulating β2 receptors in bronchial smooth muscle, leading to relaxation and bronchodilation. This mechanism helps alleviate symptoms such as wheezing and shortness of breath associated with asthma and COPD . Its efficacy in improving lung function has made it a key component in combination therapies with inhaled corticosteroids for better asthma control .
Formoterol can be synthesized through several methods. One notable process involves the reaction of optically pure 4-benzyloxy-3-formamidostyrene oxide with an N-benzylamine sidechain under controlled conditions to yield dibenzylformoterol. This intermediate is then subjected to catalytic hydrogenation to produce formoterol .
The synthesis can also be performed using various solvents such as methanol or ethanol under specific temperature and pressure conditions to optimize yield and purity. The final product can be isolated as different salt forms, including fumarate or tartrate salts, enhancing its stability and solubility for pharmaceutical use .
Formoterol is primarily used in the treatment of respiratory conditions like asthma and COPD. Its long-acting nature allows for twice-daily dosing, making it convenient for patients managing chronic respiratory issues. Additionally, it is often used in combination with inhaled corticosteroids to provide both immediate relief and long-term control over airway inflammation and constriction .
Moreover, formoterol has been studied for its potential applications beyond respiratory diseases, including its use in exercise-induced bronchospasm prevention due to its rapid onset of action .
Formoterol's interactions with other drugs are significant in clinical settings. It may interact with other β agonists or medications that affect heart rate and blood pressure due to its cardiovascular effects. Moreover, patients using monoamine oxidase inhibitors or tricyclic antidepressants should be monitored closely when prescribed formoterol due to potential additive effects on cardiovascular stimulation .
Research has also indicated that the electrochemical properties of formoterol fumarate can be influenced by interactions with novel electrode materials in analytical studies, showcasing its versatility beyond therapeutic applications .
Formoterol shares similarities with other long-acting β2 agonists but possesses unique characteristics that set it apart:
| Compound | Duration of Action | Onset Time | Unique Features |
|---|---|---|---|
| Formoterol | Up to 12 hours | 2-3 minutes | Rapid onset; effective in combination therapy |
| Salmeterol | Up to 12 hours | 15-30 minutes | Slower onset; primarily used as maintenance therapy |
| Arformoterol | Up to 12 hours | 15 minutes | Enantiopure version; more potent than racemic mixtures |
| Bambuterol | Up to 12 hours | Slow | Prodrug; requires metabolic activation |
| Sustained-release oral salbutamol | 8-12 hours | 30 minutes | Shorter duration compared to formoterol |
Formoterol's rapid onset combined with its long duration makes it particularly effective for acute exacerbations while also serving as a maintenance therapy option. Its unique pharmacokinetic profile allows it to be utilized effectively in various clinical scenarios compared to other β2 agonists .
Formoterol contains several key functional groups that contribute to its chemical properties and reactivity [1]. The molecule possesses a phenol group (hydroxyl attached to an aromatic ring), which contributes to its acid-base properties and hydrogen bonding capabilities [1] [10]. A formamide group (N-formyl) is present in the structure, specifically as N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide [1] [10].
The structure also features a secondary amine functional group, which plays a significant role in the compound's chemical behavior and stability [17]. Additionally, formoterol contains a methoxy group (-OCH₃) attached to a phenyl ring, creating a 4-methoxyphenyl moiety that forms part of the extended structure [1] [10]. The molecule also includes a secondary alcohol group, which contributes to its hydrogen bonding capabilities and overall polarity [1] [3].
According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, formoterol is systematically named as N-[2-hydroxy-5-(1-hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)phenyl]formamide [10] [12]. This systematic name precisely describes the arrangement of atoms and functional groups within the molecule, providing a standardized identification method [1].
Alternative systematic names have also been reported in scientific literature, including N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide, which represents the same chemical structure using slightly different naming conventions [5] [13]. For the specific stereoisomers, the systematic names incorporate stereochemical descriptors, such as N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide for the (R,R)-isomer [12] [22].
The compound is also identified in various chemical and biological databases through specific identifiers [1] [10]. These include:
| Database | Identifier |
|---|---|
| PubChem Compound ID | 3410 |
| ChEBI ID | CHEBI:63082 |
| ChEMBL ID | CHEMBL1256786 |
| DrugBank ID | DB00983 |
| HMDB ID | HMDB0015118 |
| KEGG ID | C07805, D07990 |
These identifiers enable cross-referencing of formoterol across different scientific databases and facilitate access to comprehensive information about the compound [1] [8] [10].
Formoterol in its pure form appears as a white to off-white crystalline solid at room temperature [11] [14]. The compound is typically described as odorless in scientific literature and safety data sheets [14]. When examined under standard laboratory conditions, formoterol maintains its solid crystalline state, which is important for its stability and handling in various applications [11] [14].
The physical appearance of formoterol may vary slightly depending on the specific salt form, with the fumarate dihydrate form being the most commonly encountered in research and analytical settings [5] [11]. This salt form maintains the white to off-white crystalline appearance characteristic of the parent compound [11] [14].
Formoterol exhibits a distinct solubility profile across different solvents, which is crucial for its processing, analysis, and formulation [6] [15]. In water, formoterol is described as slightly soluble, which limits its direct aqueous applications without appropriate formulation techniques [6] [15].
The compound shows significantly higher solubility in methanol, making this solvent particularly useful for analytical procedures and certain processing steps [6] [15]. In 2-propanol (isopropanol), formoterol is slightly soluble, providing an alternative organic solvent option for specific applications [6] [15].
Formoterol is practically insoluble in acetonitrile, which can be advantageous in certain separation and purification processes [6] [15]. The solubility profile of formoterol can be summarized as follows:
| Solvent | Solubility Description |
|---|---|
| Water | Slightly soluble |
| Methanol | Soluble |
| 2-Propanol | Slightly soluble |
| Acetonitrile | Practically insoluble |
| Dimethyl sulfoxide (DMSO) | Soluble (20 mg/mL) |
This solubility pattern influences the selection of appropriate solvents for various analytical and processing procedures involving formoterol [6] [11] [15].
Formoterol possesses important acid-base properties due to its functional groups, particularly the phenolic hydroxyl and secondary amine groups [6] [10]. The compound has two distinct pKa values, reflecting its ability to undergo stepwise protonation and deprotonation reactions in solution [6] [14].
The first pKa value (pKa1) of formoterol is approximately 7.9, while the second pKa value (pKa2) is around 9.2 at 25°C [6]. These values indicate that formoterol can exist in different ionization states depending on the pH of the solution, which significantly affects its solubility and chemical behavior in various environments [6] [10].
The pH of a 0.1% w/v aqueous solution of formoterol fumarate is approximately 6.0, reflecting the influence of the fumaric acid component in this salt form [15]. The acid-base properties of formoterol are important considerations in its formulation, analysis, and chemical interactions [6] [10] [14].
Formoterol demonstrates specific stability and reactivity characteristics that are important for its handling, storage, and chemical interactions [14] [17]. Under normal conditions, formoterol is generally stable, but certain factors can affect its chemical integrity [14] [17].
The compound is sensitive to light exposure, which can lead to degradation over time [14]. This photosensitivity necessitates appropriate protection from light during storage and handling to maintain its chemical integrity [14]. Formoterol should be kept away from heat, sparks, open flames, and hot surfaces to prevent potential degradation or hazardous reactions [14].
Formoterol is incompatible with strong oxidizing agents, which can react with the compound and potentially lead to degradation products [14]. The secondary amine group in formoterol makes it susceptible to Maillard reactions when combined with reducing sugars, which has implications for its formulation and stability in certain matrices [17].
The stability of formoterol is also influenced by temperature, with accelerated degradation observed at elevated temperatures [18]. Studies have shown that formoterol follows first-order kinetics in its degradation processes at high temperatures, which provides valuable information for predicting its shelf life under various storage conditions [18].
Formoterol contains two stereogenic centers (chiral carbons), which results in four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R) [19] [20]. These stereogenic centers are located at the carbon bearing the hydroxyl group and at the carbon adjacent to the nitrogen of the secondary amine [19] [22].
The presence of these stereogenic centers leads to distinct stereochemical properties that influence the compound's three-dimensional structure and biological interactions [19] [20]. The four stereoisomers of formoterol can be classified into two pairs of enantiomers: (R,R)/(S,S) and (R,S)/(S,R) [19] [22].
The (R,R) and (S,S) isomers are enantiomers of each other, meaning they are non-superimposable mirror images [19]. Similarly, the (R,S) and (S,R) isomers form another enantiomeric pair [19] [22]. The (R,R) and (R,S) isomers are diastereomers, as are the (S,S) and (S,R) isomers, meaning they are not mirror images of each other and have different physical and chemical properties [19] [22].
The (R,R)- and (S,S)-formoterol isomers differ in the spatial arrangement of atoms around the two stereogenic centers, resulting in distinct three-dimensional structures despite having identical molecular formulas and connectivity [19] [20]. These structural differences lead to significant variations in their chemical and biological properties [20].
The (R,R)-isomer, also known as arformoterol, has both stereogenic centers in the R configuration [2] [20]. In contrast, the (S,S)-isomer has both stereogenic centers in the S configuration [2] [20]. These configurations determine the spatial orientation of the hydroxyl group and the methyl group at the respective stereogenic centers [19] [20].
Research has demonstrated that the (R,R)-isomer has significantly higher affinity for its biological target compared to the (S,S)-isomer, with binding affinities differing by approximately 1000-fold (2.9 nM for (R,R)-formoterol versus 3100 nM for (S,S)-formoterol) [20]. This dramatic difference in binding affinity highlights the critical importance of stereochemistry in determining the compound's properties [20].
Formoterol is often encountered as a racemic mixture containing equal amounts of the (R,R) and (S,S) enantiomers [19] [21]. This racemic nature has important implications for its properties and applications, as the different stereoisomers contribute differently to the overall profile of the compound [19] [20].
The diastereomeric purity of formoterol preparations is a critical quality parameter that requires careful analytical assessment [18] [21]. High-performance liquid chromatography (HPLC) methods using chiral columns have been developed and validated for the determination of formoterol stereoisomers and their potential inversion products [18]. These methods can achieve adequate resolution of all four stereoisomers with acceptable detection and quantitation limits [18].
Studies on the stereochemical stability of formoterol have shown that chiral inversion can occur at elevated temperatures, following first-order rate kinetics [18]. Importantly, this inversion occurs at a single chiral center, resulting in the reversible formation of diastereoisomers: (R,R)↔(S,R) and (S,S)↔(R,S) [18]. No enantiomerization or complete diastereomerization has been observed under the conditions studied [18].
Irritant;Health Hazard